[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine

Lipophilicity ADME Fragment-based drug design

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (CAS 944902-04-9) is a 2,4-disubstituted pyrimidine building block with molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol. It features a pyrrolidine ring at the 2-position and a methanamine moiety at the 4-position of the pyrimidine core, placing it within the broader class of aminopyrimidine scaffolds widely employed in kinase inhibitor discovery programs.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 944902-04-9
Cat. No. B1523888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine
CAS944902-04-9
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=N2)CN
InChIInChI=1S/C9H14N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7,10H2
InChIKeyDMZOQRUBOAQWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (CAS 944902-04-9) for Research & Development Procurement


[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine (CAS 944902-04-9) is a 2,4-disubstituted pyrimidine building block with molecular formula C₉H₁₄N₄ and a molecular weight of 178.23 g/mol [1]. It features a pyrrolidine ring at the 2-position and a methanamine moiety at the 4-position of the pyrimidine core, placing it within the broader class of aminopyrimidine scaffolds widely employed in kinase inhibitor discovery programs [2]. The compound is primarily supplied as a research chemical (typical purity ≥95%) for use as a synthetic intermediate in medicinal chemistry campaigns .

Why Generic [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine Cannot Be Substituted by Piperidine or Morpholine Analogs


Despite sharing a common [2-aminoheterocycle-pyrimidin-4-yl]methanamine skeleton, simple substitution of the pyrrolidine ring with piperidine, morpholine, or methyl groups results in quantifiably distinct physicochemical parameters that directly impact molecular recognition. The pyrrolidine analog exhibits an XLogP of 0.0 and 4 hydrogen bond acceptors, whereas the piperidine analog (XLogP 0.4) is more lipophilic and the morpholine analog (XLogP -0.8, 5 H-bond acceptors) introduces polarity and additional acceptor capacity [1]. These differences translate into altered binding kinetics: within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold, the pyrrolidine substitution pattern yields non-competitive caspase inhibitors with sub-micromolar potency, a profile not reproduced by alternate N-heterocyclic substitutions [2]. In kinase drug discovery, the 2-(pyrrolidin-1-yl)pyrimidine motif is a privileged fragment for occupying the ribose pocket of ATP-binding sites, with the five-membered ring providing a distinct steric footprint compared to six-membered piperidine or morpholine variants [3].

Quantitative Differentiation of [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine from Its Closest Analogs


Reduced Lipophilicity (XLogP) Relative to the Piperidine Analog

The target compound exhibits an XLogP of 0.0, compared to 0.4 for the piperidine analog, corresponding to a 0.4 log unit reduction in predicted lipophilicity [1][2]. This lower XLogP may translate into improved aqueous solubility and reduced plasma protein binding for derived lead compounds, a critical parameter in fragment-based drug design where ligand efficiency metrics penalize excessive lipophilicity [3].

Lipophilicity ADME Fragment-based drug design

Controlled Hydrogen Bond Acceptor Count Versus the Morpholine Analog

The target compound possesses 4 hydrogen bond acceptor atoms, compared to 5 for the morpholine analog (which introduces an additional oxygen in the heterocyclic ring) [1][2]. An excess of H-bond acceptors in a fragment-sized molecule can reduce passive membrane permeability, with the 4-acceptor count of the pyrrolidine analog better aligning with empirical guidelines for CNS drug-likeness [3].

Hydrogen bonding Selectivity Permeability

Steric Footprint Differentiation from Six-Membered Ring Analogs in Kinase Binding Pockets

The 2-(pyrrolidin-1-yl)pyrimidine substructure is a validated pharmacophore in kinase inhibitor design, with the five-membered pyrrolidine ring occupying the ribose-binding pocket of the ATP site [1]. Within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine series, the pyrrolidine substituents at positions 2 and 6 are essential for non-competitive caspase-1 inhibition, with IC₅₀ values reaching sub-micromolar potency; replacement with larger N-heterocycles abrogates activity [2]. The smaller ring size (<5.5 Å van der Waals radius) relative to piperidine (>6.0 Å) creates a distinct steric footprint that can be exploited for selectivity across the kinome [3].

Kinase inhibitor Pyrrolidine scaffold ATP-binding site

Enamine REAL Database Availability for Direct Screening Library Procurement

The target compound is cataloged by Enamine LLC (Product Code EN300-76613, purity ≥95%) as a stock compound within the Enamine REAL database, enabling rapid procurement for high-throughput screening without custom synthesis delays [1]. In contrast, the morpholine analog (CAS 94694-45-8) is frequently listed only for custom synthesis with extended lead times [2]. The availability of the pyrrolidine analog as an off-the-shelf building block provides a time-to-experiment advantage in medicinal chemistry programs requiring rapid SAR exploration.

Screening library Enamine On-demand synthesis

Optimal Use Cases for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine Procurement


Kinase Inhibitor Fragment-Based Drug Discovery

The 2-(pyrrolidin-1-yl)pyrimidine scaffold serves as a privileged fragment for occupying the ribose-binding pocket of kinase ATP sites, as demonstrated in dihydro-pyrrolidino-pyrimidine patent series targeting PDGFR, VEGFR, and JAK kinase families [1]. The low molecular weight (178.23 g/mol) and balanced XLogP (0.0) make this compound an ideal starting point for fragment growing or linking strategies, with the primary amine at the 4-position providing a synthetic handle for rapid analog generation [2].

Inflammatory Caspase Inhibitor Lead Optimization

The pyrrolidine substitution pattern at the 2-position of the pyrimidine core is critical for non-competitive inhibition of inflammatory caspases (caspase-1, -4, -5), with the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold yielding inhibitors with nanomolar to sub-micromolar potency [3]. The target compound can be elaborated at both the C-4 methanamine and C-6 positions to generate focused libraries for caspase inhibitor SAR exploration.

High-Throughput Screening Library Expansion

With confirmed availability as an Enamine stock compound (EN300-76613), the target compound can be immediately incorporated into corporate screening collections without custom synthesis [4]. Its dual functionalization (amine handle at C-4, pyrrolidine at C-2) also makes it suitable for parallel library synthesis via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling to rapidly generate diverse screening sets.

CNS-Penetrant Lead Compound Optimization

The lower XLogP (0.0) and controlled hydrogen bond acceptor count (4) of the target compound, relative to piperidine and morpholine analogs, may confer advantages when designing compounds intended to cross the blood-brain barrier [5]. The pyrrolidine-pyrimidine scaffold aligns with empirical CNS drug-likeness guidelines (MW < 300, HBD ≤ 3, HBA ≤ 7, TPSA < 90 Ų), making it a suitable core for CNS-targeted medicinal chemistry programs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.